2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a thiazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with 2-(acetylimino)-4-oxo-1,3-thiazole under acidic conditions to form the intermediate compound. This intermediate is then reacted with benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid: A structurally similar compound with a thiazolidine ring instead of a thiazole ring.
2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C17H12N2O5S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[5-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H12N2O5S/c1-9(20)18-17-19-15(21)14(25-17)8-10-6-7-13(24-10)11-4-2-3-5-12(11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,19,20,21)/b14-8- |
InChI Key |
RCDPXECGGHRFJU-ZSOIEALJSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/S1 |
SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)S1 |
Origin of Product |
United States |
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